5-Methyl-4-(methylamino)isoxazole
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Overview
Description
N,5-dimethyl-1,2-oxazol-4-amine is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-1,2-oxazol-4-amine typically involves the cyclization of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual hydrofluoric acid (HF) to ensure safety and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including N,5-dimethyl-1,2-oxazol-4-amine, can be achieved using flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Corresponding reduced amines.
Substitution: Substituted oxazoles with different functional groups.
Scientific Research Applications
N,5-dimethyl-1,2-oxazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,5-dimethyl-1,2-oxazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog with a similar five-membered ring structure.
Isoxazole: Contains a nitrogen atom at position 3 instead of position 2.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
N,5-dimethyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 1 and 5 enhances its stability and reactivity compared to other oxazole derivatives .
Properties
Molecular Formula |
C5H8N2O |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
N,5-dimethyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C5H8N2O/c1-4-5(6-2)3-7-8-4/h3,6H,1-2H3 |
InChI Key |
GCWULTFPRZGPTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)NC |
Origin of Product |
United States |
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